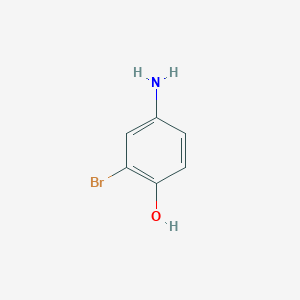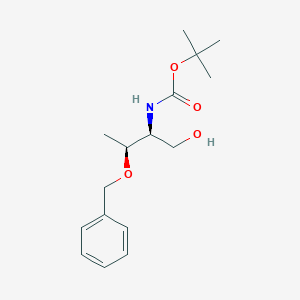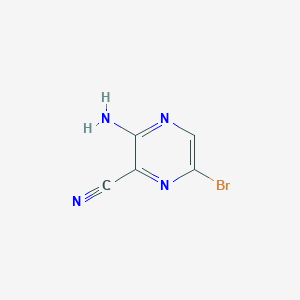
3-氨基-6-溴吡嗪-2-腈
描述
“3-Amino-6-bromopyrazine-2-carbonitrile” is a chemical compound with the molecular formula C5H3BrN4 and a molecular weight of 199.01 . It is used in proteomics research applications .
Molecular Structure Analysis
The InChI code for “3-Amino-6-bromopyrazine-2-carbonitrile” is 1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-Amino-6-bromopyrazine-2-carbonitrile” is a solid compound . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
科学研究应用
Organic Synthesis Intermediates
3-Amino-6-bromopyrazine-2-carbonitrile: is widely used as an intermediate in organic synthesis. Its reactive sites make it a versatile building block for constructing more complex molecules. It can undergo various chemical reactions, including nucleophilic substitution, to introduce different functional groups that are pivotal in the synthesis of diverse organic compounds .
Pharmaceutical Research
In the realm of pharmaceuticals, this compound serves as a precursor in the synthesis of various drugs. Its structure is integral to the development of molecules with potential therapeutic effects. Researchers utilize it to create analogs and derivatives that may exhibit biological activity against diseases .
Material Science
The compound’s unique properties are explored in material science for developing new materials with specific characteristics. Its incorporation into polymers or coatings could potentially enhance the material’s stability or confer electrical conductivity .
Proteomics Research
3-Amino-6-bromopyrazine-2-carbonitrile: is also a valuable reagent in proteomics, where it is used to study protein interactions and functions. It can be a part of assays that identify protein modifications or interactions, aiding in the understanding of cellular processes .
Catalysis
This compound can act as a ligand for catalysts in chemical reactions. Its nitrogen atoms can coordinate with metals, forming complexes that catalyze various chemical transformations, which is crucial for industrial processes and synthetic chemistry .
Agrochemical Development
The pyrazine moiety is common in agrochemicals3-Amino-6-bromopyrazine-2-carbonitrile could be used to develop new pesticides or herbicides, contributing to the agricultural sector by improving crop protection methods .
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
3-amino-6-bromopyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCFWGIRIFRPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453430 | |
| Record name | 3-amino-6-bromopyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-bromopyrazine-2-carbonitrile | |
CAS RN |
17231-51-5 | |
| Record name | 3-amino-6-bromopyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17231-51-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



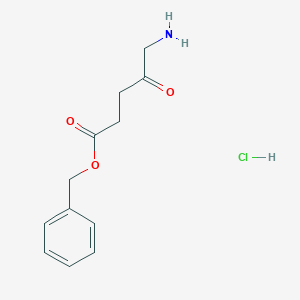




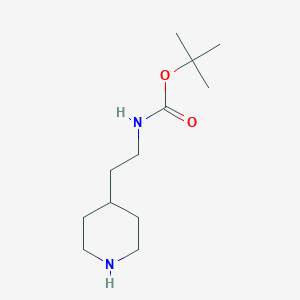
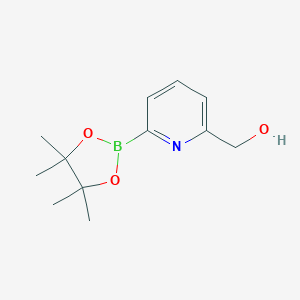
![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)
